2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol
Description
The indane nucleus and its derivatives, such as indene (B144670), 1-indanone, and 1,3-indandione, present an attractive biological profile for the rational development of therapeutic molecules. eburon-organics.com The fusion of an aromatic benzene (B151609) ring with an aliphatic cyclopentane (B165970) ring provides a rigid bicyclic framework with diverse chemical properties. eburon-organics.com This unique structure allows for extensive exploration of structure-activity relationships through varied substitution patterns on the fused ring system. eburon-organics.com
The chemical structure of 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol is characterized by the core indane scaffold substituted at the 2-position of the cyclopentane ring with both a hydroxyl (-OH) group and an aminoethyl (-CH2CH2NH2) group.
Key Structural Features:
Indane Core: A bicyclic system composed of a fused benzene and cyclopentane ring. This imparts a degree of rigidity to the molecule.
Quaternary Carbon: The C2 carbon of the cyclopentane ring is a quaternary stereocenter, being bonded to four different substituents (the benzene ring portion, the rest of the cyclopentane ring, a hydroxyl group, and an aminoethyl group).
Functional Groups: The presence of a primary amine (-NH2) and a tertiary alcohol (-OH) introduces polar, reactive sites capable of forming hydrogen bonds and participating in various chemical reactions.
Stereochemical Considerations:
The presence of a chiral center at the C2 position means that this compound can exist as a pair of enantiomers, (R)- and (S)-isomers. The specific spatial arrangement of the substituents around this chiral center can significantly influence the molecule's biological activity due to the stereospecific nature of interactions with biological targets like enzymes and receptors. The synthesis of specific stereoisomers often requires asymmetric synthesis techniques to achieve high enantiomeric excess. researchgate.net
| Property | Description |
|---|---|
| Molecular Formula | C11H15NO |
| Core Scaffold | 2,3-Dihydro-1H-indene (Indane) |
| Key Functional Groups | Primary Amine, Tertiary Alcohol |
| Chiral Centers | C2 |
| Potential Isomers | Enantiomers (R and S) |
The 2,3-dihydro-1H-indene scaffold is considered a "privileged structure" in medicinal chemistry. nih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery. nih.gov The indane scaffold is found in numerous natural products and has been successfully incorporated into a variety of approved pharmaceutical agents. eburon-organics.commdpi.com
The versatility of the indane scaffold stems from several factors:
Structural Rigidity: The fused ring system provides a well-defined three-dimensional structure, which can lead to more specific interactions with biological targets. eburon-organics.com
Lipophilicity: The hydrocarbon framework contributes to the molecule's lipophilicity, which can be crucial for crossing biological membranes.
Synthetic Accessibility: A variety of synthetic methods have been developed for the construction and functionalization of the indane ring system, allowing for the creation of diverse chemical libraries. researchgate.netnih.gov
Indane derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. eburon-organics.commdpi.comresearchgate.net
| Drug Name | Therapeutic Use |
|---|---|
| Indinavir | HIV protease inhibitor eburon-organics.comresearchgate.net |
| Sulindac | Non-steroidal anti-inflammatory drug (NSAID) eburon-organics.com |
| Donepezil | Treatment of Alzheimer's disease eburon-organics.commdpi.com |
| Aprindine | Antiarrhythmic agent mdpi.com |
Current research on indane derivatives is focused on several key areas, driven by the scaffold's proven potential in drug development.
Key Research Areas:
Novel Synthetic Methodologies: Chemists are continuously developing new and more efficient ways to synthesize and functionalize the indane scaffold. This includes the use of C-H functionalization, which allows for the direct modification of the indane core, potentially simplifying synthetic routes to complex molecules. rsc.org
Exploration of New Biological Activities: Researchers are actively screening libraries of indane derivatives against a wide array of biological targets to identify new therapeutic applications. Recent studies have explored their potential as tubulin polymerization inhibitors for cancer therapy and as antioxidants. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies: A significant portion of research is dedicated to understanding how modifications to the indane scaffold affect its biological activity. By systematically altering the substituents on the ring system, chemists can optimize the potency and selectivity of indane-based compounds for specific targets. eburon-organics.com
Development of Bioactive Natural Product Analogs: Many naturally occurring compounds with interesting biological activities contain the indane motif. mdpi.com Researchers are synthesizing analogs of these natural products to improve their therapeutic properties and to better understand their mechanisms of action.
The ongoing research into indane derivatives and their functionalized analogs underscores the enduring importance of this scaffold in the quest for new and improved medicines. The unique structural and chemical properties of the indane framework ensure that it will remain a fertile ground for discovery in the years to come.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H15NO |
|---|---|
Molecular Weight |
177.24 g/mol |
IUPAC Name |
2-(2-aminoethyl)-1,3-dihydroinden-2-ol |
InChI |
InChI=1S/C11H15NO/c12-6-5-11(13)7-9-3-1-2-4-10(9)8-11/h1-4,13H,5-8,12H2 |
InChI Key |
OVWKVHHDNICDPC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CC1(CCN)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Aminoethyl 2,3 Dihydro 1h Inden 2 Ol and Its Analogs
Retrosynthetic Analysis for the Elaboration of the 2,3-Dihydro-1H-indene Core Bearing Aminoethyl and Hydroxyl Functionalities
A retrosynthetic analysis of 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol reveals several potential synthetic routes. The primary disconnection would be at the C-N bond of the aminoethyl group, suggesting a precursor such as a 2-(2-azidoethyl) or 2-(2-nitroethyl) substituted indanol, which can be reduced in a later step. Another key disconnection is the C-C bond of the ethyl group, which could be formed through the addition of a two-carbon nucleophile to a suitable electrophilic indane precursor.
A plausible retrosynthetic pathway could start with 2-indanone. This common starting material allows for the introduction of the desired functionalities at the C2 position. One potential route involves the nucleophilic addition of a protected two-carbon unit, such as a cyanide or a vinylmagnesium bromide, to the ketone. Subsequent transformations would then be required to elaborate the amino and hydroxyl groups.
Alternatively, a precursor already containing a portion of the aminoethyl side chain could be cyclized to form the indane ring. For instance, a suitably substituted aromatic compound with a pendant chain could undergo an intramolecular Friedel-Crafts reaction to construct the five-membered ring.
A generalized retrosynthetic scheme is presented below:
Figure 1: Retrosynthetic Analysis of this compound
This analysis highlights the key strategic bonds to be formed and suggests readily available starting materials, providing a roadmap for the synthetic chemist.
Stereoselective Synthesis Strategies for Chiral this compound and its Isomers
The C2 position of the target molecule is a quaternary stereocenter, and if the synthesis starts from a chiral precursor, the stereochemistry needs to be carefully controlled. Stereoselective synthesis is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules.
Enantioselective synthesis of the indane core can be achieved through several methods. One common approach is the use of a chiral catalyst in a key bond-forming reaction. For example, an asymmetric intramolecular Heck reaction or a transition metal-catalyzed cyclization of an achiral precursor can lead to a chiral indane.
Another strategy involves the use of a chiral auxiliary. A chiral auxiliary can be attached to the starting material, directing the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary can be removed.
Furthermore, enzymatic resolutions can be employed to separate enantiomers of a racemic intermediate. For example, a lipase could selectively acylate one enantiomer of a racemic indanol precursor, allowing for the separation of the acylated and unacylated enantiomers.
When the indane ring is formed from a precursor that already contains one or more stereocenters, the diastereoselectivity of the cyclization becomes important. The stereochemical outcome of the ring closure can often be predicted and controlled by considering the steric and electronic interactions in the transition state.
For instance, in a Friedel-Crafts alkylation to form the indane ring, the incoming electrophile will preferentially attack from the less hindered face of the molecule. The choice of catalyst and reaction conditions can also influence the diastereomeric ratio.
Functional Group Interconversions and Derivatization Routes of this compound Precursors
Functional group interconversions (FGIs) are a fundamental aspect of organic synthesis, allowing for the transformation of one functional group into another. ic.ac.uk In the synthesis of this compound, several FGIs would be necessary to install the aminoethyl and hydroxyl groups.
Starting from 2-indanone, the hydroxyl group can be introduced via a Grignard reaction or by reduction of the ketone. The aminoethyl group can be introduced through various methods. One approach is the Strecker synthesis, where the ketone is treated with cyanide and an amine source, followed by hydrolysis and reduction. Another method is the addition of a protected aminoethyl nucleophile to the ketone.
Once a precursor with the desired carbon skeleton is obtained, FGIs can be used to convert other functional groups into the required amino and hydroxyl moieties. For example, a nitrile can be reduced to a primary amine, and an ester can be reduced to a primary alcohol. The interconversion of functional groups is a powerful tool for accessing a wide range of analogs. fiveable.mesolubilityofthings.com
The following table summarizes some key functional group interconversions relevant to the synthesis of the target molecule:
| Starting Functional Group | Target Functional Group | Reagents and Conditions |
| Ketone | Tertiary Alcohol | Grignard reagent (e.g., CH3MgBr), followed by aqueous workup |
| Ketone | Amine (via nitrile) | NaCN, NH4Cl; then LiAlH4 or H2/catalyst |
| Nitrile | Primary Amine | LiAlH4 or H2/catalyst (e.g., Raney Ni) |
| Ester | Primary Alcohol | LiAlH4 or DIBAL-H |
| Azide | Primary Amine | H2, Pd/C or PPh3, H2O |
Combinatorial Synthesis and Library Generation Utilizing Indane Scaffolds with Aminoethyl and Hydroxyl Moieties
Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of related compounds, known as libraries. chimia.ch The indane scaffold is well-suited for combinatorial synthesis due to its rigid structure and the potential for diversification at multiple positions. nih.govnih.gov
A combinatorial library of this compound analogs could be generated by varying the substituents on the aromatic ring and by modifying the aminoethyl side chain. For example, a solid-phase synthesis approach could be employed, where the indane core is attached to a solid support. This would allow for the use of excess reagents and simplified purification.
The library could be designed to explore the structure-activity relationship (SAR) of a particular biological target. By systematically varying the substituents, it is possible to identify the key structural features that are responsible for the desired biological activity.
The generation of such libraries can be facilitated by the use of automated synthesis platforms and high-throughput screening techniques. This allows for the rapid identification of lead compounds for further optimization.
Spectroscopic and Structural Characterization of 2 2 Aminoethyl 2,3 Dihydro 1h Inden 2 Ol and Its Analogs
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment of 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol Derivatives
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of complex organic molecules like this compound and its derivatives. numberanalytics.com While one-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of protons and carbons, multi-dimensional (2D) techniques are crucial for assembling the complete molecular architecture and defining the spatial arrangement of atoms. researchgate.net
Heteronuclear correlation techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish correlations between protons and carbons. HSQC identifies direct one-bond ¹H-¹³C correlations, while HMBC reveals longer-range two- and three-bond correlations. ipb.pt These experiments are vital for assigning the chemical shifts of all carbon atoms in the molecule, including the quaternary carbon at the 2-position of the indane ring.
The stereochemistry of this compound derivatives can be investigated using Nuclear Overhauser Effect Spectroscopy (NOESY). numberanalytics.com This technique identifies protons that are close in space, providing critical information for determining the relative stereochemistry of substituents on the indane ring. longdom.org For chiral derivatives, specialized NMR techniques using chiral derivatizing agents or chiral solvating agents can be employed to distinguish between enantiomers. wordpress.com
Density Functional Theory (DFT) calculations of NMR parameters can also be a powerful tool to aid in the stereochemical assignment of complex molecules by comparing predicted chemical shifts and coupling constants with experimental data. nih.gov
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Indane Derivatives
This interactive table provides typical chemical shift ranges for protons and carbons in indane-based structures. Users can filter and sort the data to understand the influence of different substituents on the NMR spectra.
| Atom Type | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 7.5 | 120 - 130 |
| Benzylic CH₂ | 2.8 - 3.2 | 30 - 40 |
| Aliphatic CH₂ | 1.8 - 2.5 | 25 - 35 |
| Aliphatic CH | 2.5 - 4.0 | 40 - 60 |
| Quaternary C | N/A | 45 - 60 |
| C-O | 3.5 - 4.5 | 60 - 80 |
| C-N | 2.5 - 3.5 | 40 - 60 |
Mass Spectrometry (MS) Applications in Characterization and Purity Assessment of Indane-Based Compounds
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by measuring its mass-to-charge ratio (m/z). It is widely used for the characterization and purity assessment of indane-based compounds like this compound.
High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight determination, which can be used to confirm the elemental composition of the target molecule. The fragmentation pattern observed in the mass spectrum, often generated by techniques like electron ionization (EI) or collision-induced dissociation (CID), provides valuable structural information. ut.ee For this compound, characteristic fragments would likely arise from cleavage of the aminoethyl side chain and fragmentation of the indane ring system.
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net It is particularly useful for the analysis of volatile and thermally stable compounds. For less volatile or thermally labile aminoindane derivatives, derivatization with reagents such as N-methyl-bis(trifluoroacetamide) (MBTFA) or heptafluorobutyric anhydride (B1165640) (HFBA) can enhance volatility and improve chromatographic separation and mass spectral characteristics. nih.gov
Liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique that is well-suited for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. nih.gov LC-MS can be used to assess the purity of this compound samples by separating the main component from any impurities, which can then be identified by their mass spectra.
Chromatographic Techniques (HPLC, UPLC, LC-MS) for Analysis and Purification of this compound and its Analogs
Chromatographic techniques are essential for the analysis and purification of this compound and its analogs. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most commonly used methods for the separation, identification, and quantification of these compounds. mdpi.com
UPLC, which utilizes smaller particle size columns (sub-2 µm), offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. researchgate.netnih.gov Reversed-phase chromatography, using a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is typically the method of choice for the analysis of indane derivatives.
The selection of the mobile phase, which often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is critical for achieving optimal separation. The pH of the mobile phase can also be adjusted to control the retention of ionizable compounds like this compound.
LC-MS combines the separation capabilities of HPLC or UPLC with the detection power of mass spectrometry, providing a highly sensitive and selective method for the analysis of complex mixtures. sigmaaldrich.com This technique is invaluable for identifying and quantifying impurities in samples of this compound, even at very low levels.
Preparative HPLC can be used for the purification of this compound, allowing for the isolation of the pure compound from reaction mixtures or crude samples.
Interactive Data Table: Comparison of HPLC and UPLC for the Analysis of Indane Derivatives
This interactive table highlights the key differences between HPLC and UPLC, allowing users to compare parameters such as particle size, column dimensions, and typical run times.
| Parameter | HPLC | UPLC |
| Particle Size | 3 - 5 µm | < 2 µm |
| Column Dimensions (ID) | 4.6 mm | 2.1 mm |
| Column Length | 100 - 250 mm | 50 - 150 mm |
| Flow Rate | 1 - 2 mL/min | 0.2 - 0.5 mL/min |
| Pressure | 1000 - 6000 psi | 6000 - 15000 psi |
| Run Time | 10 - 30 min | 1 - 10 min |
| Resolution | Good | Excellent |
| Solvent Consumption | High | Low |
X-ray Crystallography in Determining Solid-State Structure and Supramolecular Interactions of Indane Derivatives
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to generate a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov
For indane derivatives like this compound, X-ray crystallography can provide definitive proof of the molecular structure and stereochemistry. mdpi.com The data obtained from a crystal structure analysis is crucial for understanding the conformation of the molecule in the solid state.
Beyond the individual molecular structure, X-ray crystallography also reveals how molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. mdpi.combath.ac.uk These supramolecular interactions play a critical role in determining the physical properties of the solid, including its melting point, solubility, and crystal morphology. nih.govnih.gov
In the case of this compound, the presence of both a hydroxyl group and an amino group provides opportunities for extensive hydrogen bonding networks in the solid state. The aromatic indane core can also participate in π-π stacking interactions with neighboring molecules. researchgate.net Understanding these supramolecular interactions is important for controlling the solid-state properties of the compound.
Applications in Chiral Recognition and Enantiodiscrimination
Role of 2,3-Dihydro-1H-inden-2-ol Derivatives as Chiral Solvating Agents (CSAs) in NMR Spectroscopy
Derivatives of amino-2,3-dihydro-1H-inden-2-ol have been investigated as effective Chiral Solvating Agents (CSAs) for the enantiodiscrimination of racemic analytes, particularly derivatized amino acids, by NMR spectroscopy. nih.govresearchgate.net CSAs are enantiomerically pure compounds that are simply mixed with a racemic or scalemic mixture in an NMR tube. nih.gov They interact non-covalently with the enantiomers of the analyte to form transient, diastereomeric solvates. These diastereomeric complexes are distinct in their magnetic environments, leading to the differentiation of NMR signals for the respective enantiomers, a phenomenon known as chemical shift non-equivalence (Δδ). This allows for the direct determination of enantiomeric purity and, in many cases, the assignment of absolute configuration. nih.gov
Thiourea (B124793) derivatives of compounds such as (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol have been specifically compared with other CSAs and have demonstrated efficacy in resolving the NMR signals of N-3,5-dinitrobenzoyl (DNB) derivatives of amino acids. nih.govresearchgate.net The rigid indane backbone is crucial for creating a consistent and predictable chiral environment that enhances the differences between the transient diastereomeric complexes formed in solution.
Mechanistic Basis of Chiral Discrimination Through CSA-Substrate Interactions
The mechanism of chiral discrimination by indane-based CSAs relies on the formation of diastereomeric complexes stabilized by a network of non-covalent interactions. For these systems to be effective, particularly with amino acid derivatives, multiple points of interaction are necessary to establish a stable complex with a significant energy difference between the two diastereomeric forms.
Key interactions that govern this discrimination process include:
Hydrogen Bonding: The hydroxyl and amino (or derivatized amino, such as thiourea) groups on the indane scaffold can act as hydrogen bond donors and acceptors. These groups can interact with polar functionalities on the analyte, such as carboxyl and amide groups. unipi.it
π-π Stacking: The aromatic ring of the indane structure can engage in π-π stacking interactions with aromatic moieties on the analyte. acs.org This is particularly effective when the analyte is derivatized with groups like the N-3,5-dinitrobenzoyl (DNB) group, which is a strong π-acceptor. nih.govacs.org
Steric Repulsion: The rigid conformation of the indane ring creates specific chiral pockets, leading to steric hindrance that favors one binding orientation over another for the two enantiomers of the analyte. nih.gov
In many cases, an achiral base additive, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), is required. This base serves a dual role: it deprotonates the carboxylic acid of the analyte to improve its solubility in common NMR solvents like CDCl₃ and acts as a bridge, mediating the hydrogen-bonding network between the CSA and the analyte, thereby stabilizing the entire supramolecular assembly. nih.govnih.gov
Analysis of Diastereomeric Solvate Formation and Equilibria via NMR Spectroscopy
The formation of diastereomeric solvates is a dynamic equilibrium process that is fast on the NMR timescale. Consequently, the observed spectrum is a time-averaged representation of the free and complexed states of the analyte enantiomers. The difference in the association constants between the CSA and each enantiomer results in different weighted-average chemical shifts, leading to signal splitting. nih.gov
The magnitude of the chemical shift non-equivalence (ΔΔδ), which is the difference between the chemical shifts of corresponding protons in the two enantiomers (ΔΔδ = |δR - δS|), is the primary measure of enantiodiscrimination. High ΔΔδ values are desirable for accurate quantification. For instance, in studies involving analogous thiourea-based CSAs, ΔΔδ values as high as 0.253 ppm have been recorded for the aromatic protons of DNB-derivatized amino acids. researchgate.net
Table 1: Representative Chemical Shift Non-Equivalence (ΔΔδ) Data for DNB-Amino Acid Derivatives with an Analogous Dimeric Thiourea CSA Data is illustrative of the type of results obtained in these studies.
| Analyte (N-DNB Derivative) | Monitored Proton | ΔΔδ (ppm) in CDCl₃ |
|---|---|---|
| Phenylglycine | ortho-DNB H | 0.210 |
| Valine | ortho-DNB H | 0.088 |
| Alanine | ortho-DNB H | 0.253 |
Interactive Data Table
| Analyte (N-DNB Derivative) | Monitored Proton | ΔΔδ (ppm) in CDCl₃ |
|---|---|---|
| Phenylglycine | ortho-DNB H | 0.210 |
| Valine | ortho-DNB H | 0.088 |
| Alanine | ortho-DNB H | 0.253 |
| Leucine | para-DNB H | 0.160 |
Source: Data modeled from findings on analogous dimeric thiourea CSAs. researchgate.netacs.org
NMR techniques such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed to probe the spatial proximities between the protons of the CSA and the analyte in the diastereomeric complexes, providing crucial information for building stereochemical models of the interaction. unipi.it
Factors Influencing Enantiodifferentiation Efficiency in Indane-Based CSA Systems
The efficiency of enantiodiscrimination is not solely dependent on the structure of the CSA and analyte but is also influenced by several experimental parameters: researchgate.net
Solvent: The choice of solvent is critical. Non-polar, aprotic solvents like CDCl₃ are often preferred as they minimize competition with the solvent for hydrogen bonding sites, thus favoring the formation of stable CSA-analyte complexes. nih.gov
Temperature: Temperature affects the association constants and the rate of exchange between the free and complexed states. Lowering the temperature often leads to larger chemical shift separations as it can shift the equilibrium towards the complexed state and slow down dynamic processes that might average the signals.
Concentration and Molar Ratio: The concentrations of the CSA and the analyte, as well as their molar ratio, directly influence the position of the binding equilibrium. Titration experiments, where the concentration of one component is varied while the other is held constant, are performed to find the optimal ratio for maximum signal separation. nih.gov
Investigation of Complexation Stoichiometry and Association Constants in Chiral Recognition Systems Involving Indane CSAs
Understanding the stoichiometry of the CSA-analyte complex and the strength of the interaction, quantified by the association constant (Kₐ), is fundamental to characterizing the chiral recognition system. These parameters are typically determined using NMR titration experiments. researchgate.net
A common method involves monitoring the chemical shift of specific protons on the analyte (or CSA) as the concentration of the other component is systematically increased. The resulting data of chemical shift change (Δδ) versus concentration is then fitted to a specific binding model (e.g., 1:1, 1:2, or 2:1) using non-linear regression analysis. rsc.org
For a 1:1 binding model, the association constants for each enantiomer (Kₐᴿ and Kₐˢ) can be calculated. The ratio of these constants (α = Kₐᴿ / Kₐˢ) provides a measure of the thermodynamic selectivity of the CSA. Studies on analogous thiourea-based CSAs have successfully employed this methodology to elucidate complexation behavior. For example, in a ternary system of a dimeric CSA, an N-DNB amino acid, and DABCO, a 1:1:1 stoichiometry was confirmed, and the association constants were determined. unipi.it
Table 2: Illustrative Association Constants for Diastereomeric Complexes with an Analogous Dimeric Thiourea CSA This data is representative of the type of results obtained from NMR titration studies.
| Analyte Enantiomer | Association Constant (Kₐ, M⁻¹) |
|---|---|
| (R)-N-DNB-Phenylglycine | 350 ± 20 |
Interactive Data Table
| Analyte Enantiomer | Association Constant (Kₐ, M⁻¹) |
|---|---|
| (R)-N-DNB-Phenylglycine | 350 ± 20 |
| (S)-N-DNB-Phenylglycine | 210 ± 15 |
Source: Modeled from data on analogous systems to illustrate the differential binding affinities. unipi.it
The difference in the association constants for the two enantiomers is a key factor contributing to the observed chemical shift non-equivalence.
Stereochemical Features of Diastereomeric Solvates Formed with Indane-Derived Chiral Auxiliaries
The specific three-dimensional arrangement of the CSA and analyte in the diastereomeric solvates dictates the extent and direction of the chemical shift changes. The rigid indane framework provides a predictable platform for these interactions.
Based on studies of similar systems and the fundamental interactions at play, a plausible model for the diastereomeric solvate can be proposed. For instance, with an N-DNB amino acid derivative, the complex is likely stabilized by a three-point interaction model:
An acid-base interaction between the deprotonated carboxylate of the amino acid and the protonated DABCO.
A hydrogen bond between the DABCO and the thiourea NH group of the CSA.
A π-π stacking interaction between the electron-deficient DNB ring of the amino acid and the electron-rich aromatic ring of the indane moiety.
The chirality of the indane CSA forces the substituents of the analyte's stereocenter into distinct spatial orientations. For one enantiomer, a bulky group might be forced into a sterically hindered region, destabilizing the complex. For the other enantiomer, the substituents may fit more comfortably into the chiral pocket, leading to a more stable complex and a stronger association constant. These differences in geometry place specific protons of the analyte enantiomers in different regions of the CSA's magnetic anisotropic field (e.g., the shielding or deshielding zones of the indane aromatic ring), resulting in the observed chemical shift non-equivalence. Gas-phase studies on cis-1-amino-2-indanol have highlighted the importance of stabilizing CH-π interactions in achieving enantioselectivity, a feature that likely translates to the solution phase. researchgate.net
Mechanistic and Structure Activity Relationship Sar Studies of 2 2 Aminoethyl 2,3 Dihydro 1h Inden 2 Ol Scaffolds in Biological Systems
Exploration of Indane-Based Compounds as Potential Ligands for Diverse Biological Targets
The indane scaffold is a core component in numerous compounds with significant therapeutic applications, demonstrating its versatility in interacting with diverse biological targets. nih.govresearchgate.net Researchers have successfully developed indane derivatives that act as ligands for G-protein coupled receptors (GPCRs), enzymes, and other proteins involved in various disease pathways. nih.gov
Clinically relevant examples underscore the broad utility of this scaffold:
Indinavir , an HIV-1 protease inhibitor, is a critical component of antiretroviral therapy. nih.govresearchgate.net
Indantadol functions as a potent monoamine oxidase (MAO) inhibitor. nih.govresearchgate.net
Indatraline is recognized as an effective amine uptake inhibitor. nih.govresearchgate.net
Indacaterol is an ultra-long-acting β-adrenoceptor agonist used in the management of respiratory diseases. nih.govresearchgate.net
Beyond these examples, research has expanded into other therapeutic areas. Indane-based molecules have been investigated for their potential as anti-inflammatory agents, with compounds like Sulindac, an indanone-containing non-steroidal anti-inflammatory drug (NSAID), also showing anti-proliferative effects. tudublin.ie Furthermore, novel indane scaffolds have been designed and synthesized as potential treatments for cancer, Alzheimer's disease, and Parkinson's disease. nih.govnih.gov For instance, certain indane dimers have shown promise in murine models of colitis, indicating their potential as anti-inflammatory therapeutics. oup.comnih.gov Other derivatives have been developed as inhibitors of tubulin polymerization and the deubiquitinase USP7, both of which are significant targets in cancer therapy. nih.govnih.gov
SAR Investigations on the Impact of Substituent Modifications on Biological Activity and Selectivity within the Indane Scaffold
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the indane scaffold. These investigations systematically alter the substituents on the indane ring system to understand how chemical modifications influence biological activity and target selectivity.
One key area of modification is the substitution pattern on the aromatic ring. In a study of 4,5,6-trimethoxy-2,3-dihydro-1H-indene derivatives as tubulin polymerization inhibitors, modifications to the B ring (a phenyl group attached to the indene (B144670) core) significantly impacted antiproliferative activity. nih.gov For example, compound 12d , featuring a 4-hydroxy-3-methoxyphenyl B ring, displayed potent activity against several cancer cell lines. nih.gov Replacing the trimethoxy groups on the indane core with dimethoxy or hydroxy-methoxy substitutions led to a marked decrease in activity, highlighting the importance of this specific substitution pattern for the compound's anticancer effects. nih.gov
Stereochemistry and substitutions on the aliphatic cyclopentane (B165970) ring also play a critical role. In the development of anti-inflammatory indane dimers, the stereochemistry at the C-1 and C-2 positions was found to be a key determinant of in vivo efficacy. oup.comresearchgate.net SAR studies on these dimers revealed that a hydroxyl group at the C-1 position was associated with potent inhibition of key inflammatory mediators like IL-6, TNF-α, and IL-8. oup.com
In the design of selective monoamine oxidase B (MAO-B) inhibitors based on the indane-containing drug rasagiline, researchers linked the core structure to various hydrophobic fragments via different linkers. nih.gov This fragment-based drug design strategy aimed to target a hydrophobic pocket in the enzyme's entrance cavity. The nature and length of the linker (e.g., -OCH2-, -OCH2CH2O-) were found to be critical for both potency and selectivity, leading to the identification of compounds with improved selectivity for MAO-B over MAO-A. nih.gov
| Compound | B Ring Substituent | K562 IC₅₀ (µM) | Notes |
|---|---|---|---|
| 12d | 4-hydroxy-3-methoxyphenyl | 0.028 | Most potent derivative in the series. |
| 12q | 2,3-dihydrobenzofuran-5-yl | 0.046 | Showed promising activity. |
| 12j | 3,4,5-trimethoxyphenyl | 0.071 | Demonstrated significant growth inhibition. |
| 15a | 4-hydroxy-3-methoxyphenyl | 0.19 | Core modified to dimethoxy-indene; ~7-fold decrease in activity vs. 12d. |
| 15b | 4-hydroxy-3-methoxyphenyl | 0.41 | Core modified to hydroxy-methoxy-indene; ~15-fold decrease in activity vs. 12d. |
Mechanistic Insights into Molecular Interactions of Indane Derivatives with Specific Biological Receptors or Enzymes, e.g., G-protein coupled receptors and protein disulfide isomerase
Understanding the molecular interactions between indane derivatives and their biological targets is fundamental to elucidating their mechanism of action and guiding rational drug design.
G-Protein Coupled Receptors (GPCRs): GPCRs are a major class of drug targets, and indane-based ligands have been developed for several members of this family. nih.govnih.gov The binding of ligands to GPCRs typically occurs in a pocket formed by the seven transmembrane helices. nih.gov Molecular docking and simulation studies help visualize these interactions. For aminergic receptors, a highly conserved aspartic acid residue in the third transmembrane helix often forms a key ionic interaction with the basic amine group present in many ligands. nih.gov The rigid indane scaffold helps to optimally position other functional groups to form additional interactions, such as hydrophobic contacts with nonpolar residues and hydrogen bonds, within the binding pocket. mdpi.comnih.gov These interactions stabilize the ligand-receptor complex, leading to receptor activation or inhibition. nih.gov The specific substitution pattern on the indane's aromatic ring can significantly influence binding affinity and selectivity by engaging with different sub-pockets within the receptor. mdpi.com
Protein Disulfide Isomerase (PDI): PDI is an enzyme in the endoplasmic reticulum that catalyzes the formation and rearrangement of disulfide bonds, playing a critical role in protein folding. researchgate.netmdpi.com In diseases like cancer, PDI is often upregulated to support the high demand for protein synthesis in rapidly proliferating cells, making it an attractive therapeutic target. researchgate.netmdpi.com PDI inhibitors function by impeding the enzyme's catalytic cycle. mdpi.com While specific indane-based PDI inhibitors are not extensively documented in the provided sources, the general mechanism involves a small molecule binding to the enzyme's active site. This binding can prevent the enzyme from catalyzing the thiol-disulfide exchange reactions necessary for proper protein folding. researchgate.net The accumulation of misfolded proteins triggers endoplasmic reticulum stress and the unfolded protein response (UPR), which can ultimately lead to cancer cell death. mdpi.com The design of inhibitors often involves scaffolds that can form covalent or non-covalent interactions with the cysteine residues in the PDI active site.
Strategic Modulation of Biological Activities through Targeted Structural Modifications within the 2,3-Dihydro-1H-inden-2-ol Framework
Strategic modulation of the 2,3-dihydro-1H-inden-2-ol framework is a cornerstone of medicinal chemistry efforts to develop novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic properties. This process relies on the iterative cycle of designing, synthesizing, and testing new analogues based on SAR data and mechanistic understanding.
A key strategy is scaffold hopping , where the core indane structure is replaced with a different scaffold that maintains the essential spatial arrangement of key interacting groups but possesses different physicochemical properties. nih.gov More commonly, substituent modification is employed. For example, in the pursuit of novel anticancer agents, researchers synthesized hybrid molecules combining the indanone scaffold with a benzophenone (B1666685) moiety. nih.govresearchgate.net They systematically introduced methyl, chloro, and methoxy (B1213986) groups at the para-position of the benzophenone ring. This targeted modification revealed that E-configuration derivatives with these substituents were significantly more potent, and the presence of a second benzyl (B1604629) group was fundamental to enhancing cytotoxicity against specific cancer cell lines. nih.govresearchgate.net
Another strategic approach involves modifying linker regions in molecules where the indane scaffold is connected to another pharmacophore. As seen in the development of MAO-B inhibitors, altering the length and composition of a linker chain can fine-tune the molecule's ability to fit within the enzyme's active site, thereby improving isoform selectivity. nih.gov This strategy allows for the optimization of interactions with specific regions of the target protein while minimizing off-target effects.
Ultimately, these targeted structural modifications, guided by detailed biological evaluation and computational modeling, allow for the rational design of indane derivatives with tailored biological activities for specific therapeutic applications. nih.govnih.govnih.gov
Computational and Theoretical Studies on 2 2 Aminoethyl 2,3 Dihydro 1h Inden 2 Ol and Its Derivatives
Density Functional Theory (DFT) Calculations for the Prediction of Electronic Structure, Conformation, and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting a molecule's geometry, electronic properties, and reactivity. For 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol, DFT calculations can determine the optimal three-dimensional conformation by minimizing the energy of the system. These calculations provide insights into bond lengths, bond angles, and dihedral angles that define the molecule's stable spatial arrangement.
Furthermore, DFT is used to calculate electronic properties that are crucial for understanding the molecule's behavior in chemical reactions and biological interactions. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.
The molecular electrostatic potential (MESP) surface, another output of DFT calculations, maps the charge distribution on the molecule's surface. This map is vital for identifying electrophilic and nucleophilic sites, which are regions prone to interacting with other molecules. For instance, the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group in this compound are expected to be regions of negative electrostatic potential, making them likely hydrogen bond acceptors.
| Property | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | 1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 7.0 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |
Molecular Docking Simulations for Elucidating Ligand-Receptor Binding Modes and Affinities.nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov In the context of drug design, it is used to predict how a ligand, such as this compound, interacts with the binding site of a target receptor, for example, a β-adrenergic receptor. nih.gov The process involves sampling a large number of possible conformations of the ligand within the receptor's active site and scoring them based on their binding energy. mdpi.com
For derivatives of the indane scaffold, which are known to interact with adrenergic receptors, molecular docking can reveal key interactions that contribute to binding affinity. nih.gov These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The amino and hydroxyl groups of this compound are likely to form hydrogen bonds with specific amino acid residues in the receptor's binding pocket, such as aspartate and serine. The indane ring itself is expected to engage in hydrophobic interactions with nonpolar residues. nih.gov
The results of docking simulations are often presented as a binding score or affinity, which is an estimate of the binding free energy. A lower binding energy indicates a more stable ligand-receptor complex and, therefore, a higher predicted affinity. These predictions are crucial for prioritizing compounds for synthesis and biological testing. mdpi.com
| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| β2-Adrenergic Receptor | -8.5 | Asp113, Ser204, Ser207, Asn312 |
| β3-Adrenergic Receptor | -7.9 | Asp117, Ser208, Tyr332, Tyr336 |
Molecular Dynamics (MD) Simulations for Investigating Dynamic Ligand-Receptor Interactions and Conformational Landscapes.nih.gov
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations calculate the motion of atoms over time by solving Newton's equations of motion. nih.gov This allows for the investigation of the flexibility of both the ligand and the receptor, as well as the stability of their complex over a certain period. nih.gov
For the this compound-receptor complex, MD simulations can reveal how the ligand and receptor adapt to each other's presence. nih.gov It can show the formation and breaking of hydrogen bonds, the fluctuation of the ligand within the binding pocket, and conformational changes in the receptor upon ligand binding. These dynamic insights are essential for a more accurate understanding of the binding process and the mechanism of receptor activation or inhibition. nih.gov
Analysis of MD trajectories can provide information on the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the simulation. Root-mean-square fluctuation (RMSF) analysis can highlight flexible regions of the receptor. Furthermore, MD simulations can be used to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).
| Simulation Parameter | Result | Interpretation |
| RMSD of Ligand | 1.5 Å | The ligand remains stably bound in the active site. |
| RMSD of Receptor Backbone | 2.0 Å | The overall protein structure is stable during the simulation. |
| Binding Free Energy (MM/PBSA) | -45 kcal/mol | A favorable binding free energy, suggesting a stable complex. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Potency and Optimizing Analog Design.nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov By identifying the physicochemical properties (descriptors) that are correlated with potency, QSAR models can be used to predict the activity of newly designed analogs. nih.gov
For a series of derivatives of this compound, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic properties. nih.gov These descriptors are then used to build a regression model against the experimentally determined biological activity (e.g., IC50 or EC50 values). tandfonline.com
A statistically significant QSAR model can provide valuable insights into the structural requirements for optimal activity. nih.gov For instance, a model might indicate that increasing hydrophobicity in a certain region of the molecule enhances potency, while bulky substituents at another position are detrimental. This information is then used to guide the design of new derivatives with improved biological profiles. tandfonline.com
| Descriptor | Correlation with Activity | Implication for Analog Design |
| LogP (Hydrophobicity) | Positive | Increasing lipophilicity may enhance activity. |
| Molecular Weight | Negative | Smaller analogs are generally more potent. |
| Number of Hydrogen Bond Donors | Positive | Maintaining or increasing H-bond donors is beneficial. |
Pharmacophore Mapping and Virtual Screening Approaches for the Discovery of Novel Ligands Based on the Indane Scaffold.nih.gov
A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to be recognized by a specific biological target. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged groups, arranged in a specific three-dimensional geometry. nih.gov
For the indane scaffold of this compound, a pharmacophore model can be developed based on the structures of known active ligands for a particular target, such as an adrenergic receptor. nih.gov This model would likely include a hydrophobic feature corresponding to the indane ring, a hydrogen bond donor feature for the hydroxyl group, and a positive ionizable feature for the amino group. nih.gov
Once a reliable pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features. This process, known as virtual screening, allows for the rapid identification of diverse chemical scaffolds that have a high probability of being active at the target of interest, thereby accelerating the discovery of new lead compounds. nih.gov
| Pharmacophoric Feature | Corresponding Moiety in the Scaffold | Importance for Binding |
| Aromatic/Hydrophobic | Indane Ring | Anchoring the ligand in a hydrophobic pocket. |
| Hydrogen Bond Donor | Hydroxyl Group | Specific interaction with polar residues. |
| Positive Ionizable | Amino Group | Electrostatic interaction with acidic residues. |
| Hydrogen Bond Acceptor | Hydroxyl Oxygen | Potential interaction with donor residues. |
Derivatives and Analogs of 2 2 Aminoethyl 2,3 Dihydro 1h Inden 2 Ol in Academic Research
Synthesis and Characterization of Functionalized Indane Derivatives with Varied Substitution Patterns
The synthesis of functionalized indane derivatives is a cornerstone of research into this class of compounds, enabling the systematic exploration of structure-activity relationships. Various synthetic protocols have been developed to introduce a wide array of functional groups onto the indane skeleton, including on the aromatic ring and the cyclopentyl portion.
A common strategy begins with a commercially available indanone, which can undergo reactions such as aldol (B89426) condensation with substituted benzaldehydes to introduce varied aryl groups. Subsequent reduction steps, for instance using LiAlH4, can convert keto functionalities into hydroxyl groups, a key feature of the parent compound. nih.gov Other synthetic approaches involve multi-step sequences starting from simpler precursors. For example, a rapid and general method for synthesizing amino-substituted indanes has been developed from alkyne-derived allylic alcohols through a one-pot tandem process involving an Overman rearrangement and a ruthenium(II)-catalyzed ring-closing enyne metathesis. researchgate.net
Researchers have also developed methods for creating indane-amino acid derivatives. These syntheses can involve coupling 3-keto-indane-1-carbonyl moieties with various amino acid methyl esters to form new amide linkages. asianpubs.org The characterization of these newly synthesized compounds is critical and typically involves a suite of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are routinely used to confirm the molecular structure of the synthesized derivatives. journament.com For chiral compounds, X-ray crystallography is often employed to establish the relative stereochemistry of the molecule. researchgate.net
Table 1: Examples of Synthetic Strategies for Functionalized Indane Derivatives
| Starting Material | Key Reactions | Type of Derivative | Characterization Methods | Reference |
|---|---|---|---|---|
| 5,6,7-trimethoxy-2,3-dihydro-1H-inden-1-one | Aldol condensation, Reduction | Trimethoxy-indene with varied aryl substituents | NMR, MS | nih.gov |
| Alkyne-derived allylic alcohols | Overman rearrangement, Ring-closing enyne metathesis, Diels-Alder reaction | C-1 amino substituted indanes | Not specified | researchgate.net |
| 3-keto-4,7-dimethylindane | Carbonylamino acid coupling | Indane-amino acid derivatives | Not specified | asianpubs.org |
| 1-indanone | Silyl enol ether coupling, Alkylation, Reduction | 2,2-coupled indane dimers | X-ray crystallography | researchgate.net |
Modifications of the Aminoethyl Side Chain and Hydroxyl Group to Explore Novel Biological Activities
Strategic modifications of the functional groups on the 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol scaffold, specifically the aminoethyl side chain and the tertiary hydroxyl group, are pursued to discover or enhance biological activities. The inherent chemical properties of these groups—the basicity of the amine and the hydrogen-bonding capability of the hydroxyl group—make them key points for molecular interactions with biological targets.
Research has shown that the indane scaffold itself is a key component in molecules with potential anticancer and anti-inflammatory properties. tudublin.ie By systematically altering the substituents, researchers can fine-tune these activities. For instance, a series of novel dihydro-1H-indene derivatives were designed as tubulin polymerization inhibitors. nih.gov In this study, the core indene (B144670) structure was kept constant while the nature of an attached aryl ring was varied, leading to the identification of compounds with potent antiproliferative activities against several cancer cell lines. nih.gov The introduction of indole (B1671886) rings into a trimethoxy-dihydro-1H-indene core also resulted in compounds that maintained significant antiproliferative effects. nih.gov
The aminoethyl side chain is another key target for modification. Synthetic strategies have been developed for aminoethyl-substituted piperidine (B6355638) derivatives, which, while not indanes, demonstrate the principles of modifying such side chains to target specific biological receptors. nih.gov The goal of these modifications is often to improve properties like lipophilic ligand efficiency or to target new receptors. nih.gov The biological activities sought after through these modifications are diverse, and include anticancer, anti-inflammatory, antibacterial, antiviral, and neuroprotective effects. tudublin.iemdpi.com
Table 2: Biological Activities of Modified Indane Scaffolds
| Scaffold Modification | Target Biological Activity | Example Finding | Reference |
|---|---|---|---|
| Varied aryl substituents on indene core | Anticancer (Tubulin Polymerization Inhibition) | Compound with a 4-hydroxy-3-methoxyphenyl group showed the most potent antiproliferative activities. | nih.gov |
| Introduction of indole ring | Anticancer | Derivatives with a 5'-indole maintained inhibitory effects at 0.1 µM concentration. | nih.gov |
| General scaffold modification | Anti-inflammatory | Novel indane diastereoisomers demonstrated significant anti-inflammatory activity in vivo and in vitro. | researchgate.net |
| General scaffold modification | Anticancer & Anti-angiogenesis | Lead molecules were found to affect inter-segmental vessel formation and inhibit cell invasion. | tudublin.ie |
Incorporation of the 2,3-Dihydro-1H-indene Scaffold into Hybrid or Fused Heterocyclic Systems
A prominent strategy in modern drug discovery is the creation of hybrid molecules, which involves combining two or more distinct pharmacophoric scaffolds into a single chemical entity. researchgate.net This approach aims to create compounds with improved efficacy or novel mechanisms of action by engaging multiple biological targets. The 2,3-dihydro-1H-indene scaffold is an attractive component for such molecular hybridization due to its established biological relevance. researchgate.net
One study focused on synthesizing a novel hybrid scaffold by combining a naturally occurring benzophenone (B1666685) ring system with an indanone ring system. researchgate.nettudublin.ie The hypothesis was that this new hybrid system could exhibit enhanced anti-cancer activity by incorporating features associated with both the tubulin-binding agent indanocine (B1236079) and the estrogen receptor antagonist tamoxifen. researchgate.netnih.gov The resulting 2-(diphenylmethylene)-2,3-dihydro-1H-inden-1-one derivatives showed significant cytotoxicity against various cancer cell lines. researchgate.nettudublin.ie
Another approach involves the synthesis of fused heterocyclic systems, where the indane ring is annulated with another ring system. The synthesis of fused heterocycles is an important area of research for developing new drugs and materials. airo.co.in Methodologies for creating such systems include cyclization reactions, ring-closing metathesis, and heterocyclic ring expansion. airo.co.in For example, a copper(I)-mediated one-pot synthesis has been developed for 2,3-dihydro-1H-indazole heterocycles, which share a structural similarity with the indane framework. nih.gov Such synthetic routes could potentially be adapted to create indane-fused heterocyclic systems, leading to novel chemical structures for biological evaluation.
Metal Complexation Studies with Indane-Based Chiral Ligands for Catalysis or Biological Applications
The rigid structure of the indane scaffold makes it an excellent backbone for the design of chiral ligands used in asymmetric catalysis. When functional groups capable of coordinating to metal ions (such as amines or phosphines) are attached to the chiral indane framework, the resulting ligands can create a well-defined chiral environment around a metal center. nih.gov This steric and electronic control is crucial for achieving high enantioselectivity in chemical reactions.
Transition-metal indenyl complexes often show different and enhanced reactivity compared to their more common cyclopentadienyl (B1206354) analogues, a phenomenon known as the "indenyl effect". rsc.org Functionalized indenyl phosphine (B1218219) ligands have proven to be versatile for palladium-catalyzed C–C and C–N cross-coupling reactions, which are fundamental transformations in organic synthesis. rsc.org
Furthermore, chiral-at-metal complexes, where the chirality originates from the arrangement of ligands around the metal atom itself, have been developed using multidentate ligands. nih.govrsc.org For instance, a chiral cis-iron(II) complex supported by a tetradentate ligand incorporating a 2,3-dihydro-1H-cyclopenta[b]quinoline moiety (a fused indene derivative) was shown to be an effective catalyst for highly regio- and enantioselective alkylation of N-heteroaromatics. nih.govrsc.org The unique geometry and chiral pocket of these metal complexes are responsible for their high selectivity. nih.gov Beyond catalysis, metal complexes have a wide range of biological applications, acting as therapeutic or diagnostic agents. scispace.comthepharmajournal.com The distinct geometries, ligand exchange kinetics, and redox properties of metal complexes allow them to interact with biomolecules in ways that are not accessible to purely organic compounds. nih.gov
Table 3: Applications of Indane-Based Metal Complexes
| Ligand Type | Metal | Application Area | Key Finding | Reference |
|---|---|---|---|---|
| Functionalized indenyl phosphines | Palladium (Pd) | Catalysis (Cross-coupling) | Proven to be versatile ligands for C-C and C-N bond formation. | rsc.org |
| (R,R)-tetradentate bis(quinolyl)diamine ligand with indene-like fusion | Iron (Fe) | Asymmetric Catalysis (Alkylation) | Catalyzes highly regio- and enantioselective alkylation of indoles. | nih.gov |
| P,N-substituted indene/indenide ligands | Various transition metals | Catalysis (E-H bond cleavage) | Used as catalysts for the addition of E-H (E=H, Si, B) bonds to substrates. | rsc.org |
| General Schiff base ligands | Transition metals | Biological Applications | Complexes show a wide range of activities including antimicrobial and DNA cleaving properties. | medcraveonline.com |
Future Research Directions and Translational Opportunities for 2 2 Aminoethyl 2,3 Dihydro 1h Inden 2 Ol Chemistry
Development of More Efficient and Scalable Stereoselective Synthetic Routes for 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol Isomers
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of synthetic routes that provide precise control over the stereoisomers of this compound is of paramount importance. While various methods exist for the synthesis of vicinal amino alcohols and substituted indanes, future research should focus on creating highly efficient and scalable pathways specifically for this target scaffold. diva-portal.org
Future synthetic strategies could explore several promising avenues:
Asymmetric Catalysis: Transition-metal catalyzed reactions, such as the asymmetric hydrogenation of enamines or the hydroamination of alkenes, could provide direct access to the desired aminoindanol (B8576300) core. researchgate.net Similarly, organocatalytic approaches, which utilize small chiral organic molecules to induce enantioselectivity, represent a powerful, metal-free alternative. acs.orgacs.org
Chiral Pool Synthesis: Starting from readily available, enantiopure precursors, such as amino acids, could be a viable strategy. A one-pot decarboxylation-alkylation process, for example, can transform β-hydroxy amino acids into 1,2-amino alcohols with excellent stereocontrol. nih.gov
Enzyme-Catalyzed Resolutions: The use of lipases for the kinetic resolution of a racemic mixture of a suitable precursor, such as an azidoindanol, can yield highly enantiomerically enriched isomers. researchgate.net
The goal is to develop methodologies that are not only highly stereoselective but also scalable, avoiding costly reagents and complex purification procedures to facilitate broader biological evaluation.
| Synthetic Approach | Key Transformation | Potential Advantages | Representative Catalyst/Reagent Type |
|---|---|---|---|
| Asymmetric Catalysis | Enantioselective cyclization or functionalization | High enantiomeric excess (ee), atom economy | Rhodium or Iridium complexes, Chiral N-heterocyclic carbenes (NHCs) acs.orgrsc.org |
| Chiral Pool Synthesis | Transformation of enantiopure starting materials | Predictable absolute stereochemistry | Amino acids, terpenes nih.gov |
| Enzymatic Resolution | Selective acylation of one enantiomer | High enantioselectivity (>96% ee reported for similar scaffolds), mild conditions researchgate.net | Immobilized lipases (e.g., from Candida antarctica) |
| Substrate Control | Oxidative amination of chiral allenes | Access to all possible diastereomers from a single precursor rsc.org | Osmium tetroxide, Sharpless asymmetric dihydroxylation reagents |
Deepening the Mechanistic Understanding of Chiral Discrimination Processes and Their Broader Applicability
Chiral discrimination—the ability of a chiral environment to differentiate between enantiomers—is fundamental to biological activity and pharmaceutical science. nih.gov Aminoindanol derivatives are already utilized as effective chiral derivatizing agents, allowing for the determination of the absolute configuration of other molecules using techniques like NMR spectroscopy. rsc.org
Future research should focus on a deeper mechanistic understanding of these recognition events. Key areas of investigation include:
Spectroscopic and Crystallographic Studies: Detailed analysis of the diastereomeric complexes formed between isomers of this compound and known chiral selectors (e.g., cyclodextrins, chiral acids) using NMR, UV-Vis, and X-ray crystallography can elucidate the specific non-covalent interactions (hydrogen bonding, π-stacking, steric hindrance) responsible for discrimination. nih.govnih.gov
Chromatographic Methods: Investigating the behavior of the enantiomers on various chiral stationary phases (CSPs) can provide both a means of separation and insight into the recognition mechanisms. nih.gov
Computational Modeling: Molecular dynamics simulations can be employed to model the interactions between the enantiomers and a chiral host, calculating binding free energies and identifying the key intermolecular forces that govern the stability of the diastereomeric complexes. researchgate.net
A thorough understanding of these mechanisms could lead to the design of novel, highly effective chiral selectors and stationary phases based on the aminoindanol scaffold for broader applications in analytical chemistry.
| Methodology | Information Gained | Key Focus Area |
|---|---|---|
| NMR Spectroscopy | Chemical shift differences between diastereomeric derivatives rsc.org | Elucidation of 3D structure and intermolecular proximity in solution |
| Chiral Chromatography (HPLC) | Separation of enantiomers, retention times | Understanding interactions with chiral stationary phases nih.gov |
| Fluorescence Spectroscopy | Changes in hydrophobic microenvironment and energy transfer upon binding nih.gov | Probing binding sites and conformational changes in biomolecules |
| Molecular Dynamics (MD) Simulations | Binding free energies, identification of key interactions (H-bonds, van der Waals) researchgate.net | Atomistic-level understanding of the dynamics of chiral recognition |
Expanding the Scope of Biological Applications of Indane Scaffolds as Tools for Chemical Biology
The indane framework is present in compounds with significant therapeutic potential, including anticancer and anti-inflammatory agents. tudublin.ieresearchgate.net The this compound scaffold, with its distinct functional handles—a tertiary alcohol and a primary amine—is well-suited for development into versatile tools for chemical biology.
Future research should aim to:
Develop Molecular Probes: The primary amine can be readily functionalized with reporter tags (e.g., fluorophores, biotin) or photo-crosslinking groups. Such probes would enable the identification and visualization of biological targets (e.g., proteins, enzymes) that interact with the indane scaffold, helping to elucidate its mechanism of action.
Structure-Activity Relationship (SAR) Studies: A library of derivatives could be synthesized by modifying the aminoethyl side chain and the aromatic ring. Screening these compounds against various cancer cell lines or inflammatory pathways would establish clear SARs, guiding the design of more potent and selective agents. researchgate.net For instance, derivatives of the indane scaffold have shown promise against HER2+ breast cancer cells. researchgate.net
Fragment-Based Drug Discovery: The core scaffold can be used as a starting point in fragment-based approaches. Identifying low-affinity binding of the core to a protein target can guide the "growing" of the molecule by adding functionalities to improve binding affinity and specificity.
These efforts will expand the utility of the indane scaffold beyond that of a mere therapeutic candidate to that of a sophisticated tool for probing complex biological systems.
| Reported Biological Activity | Potential Therapeutic Area | Example of Indane-Containing Drug/Molecule | Future Research Application |
|---|---|---|---|
| Anticancer / Antiproliferative tudublin.ieresearchgate.net | Oncology | Indanocine (B1236079) (tubulin polymerization inhibitor) | Develop fluorescent probes to study microtubule dynamics |
| Anti-inflammatory tudublin.ieresearchgate.net | Inflammatory Diseases | Sulindac (non-steroidal anti-inflammatory) | Create affinity-based probes to identify protein targets in inflammatory pathways |
| Antimicrobial / Antiviral researchgate.net | Infectious Diseases | Indinavir (HIV protease inhibitor) | Synthesize libraries to discover new leads against drug-resistant pathogens |
| Neuroprotective researchgate.net | Neurodegenerative Diseases | Donepezil (acetylcholinesterase inhibitor for Alzheimer's) | Design derivatives for SAR studies to improve blood-brain barrier penetration |
Integration of Advanced Computational Approaches in Rational Compound Design and Optimization
Computer-aided drug design (CADD) has become an indispensable tool for accelerating the discovery and optimization of new therapeutic agents. researchgate.net Applying these methods to the this compound scaffold can rationalize experimental findings and guide the synthesis of next-generation compounds with improved properties.
Key computational strategies to be integrated include:
Molecular Docking: If a biological target is identified, molecular docking can predict the preferred binding orientation of the indane derivatives within the target's active site. longdom.org This provides insights into the molecular basis of activity and can guide modifications to enhance binding affinity.
Quantitative Structure-Activity Relationship (QSAR): By building mathematical models that correlate structural features of a series of indane derivatives with their biological activity, QSAR can predict the activity of novel, unsynthesized compounds. longdom.orgfrontiersin.org This helps prioritize which molecules to synthesize, saving time and resources.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding event and the stability of the interaction. frontiersin.org
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed molecules. frontiersin.org This early-stage virtual screening helps to eliminate candidates with poor pharmacokinetic profiles before committing to costly synthesis.
By combining computational predictions with empirical synthetic efforts, a more efficient and rational design-make-test-analyze cycle can be established, significantly accelerating the translation of promising indane scaffolds into valuable chemical biology tools or drug candidates. nih.gov
| Computational Method | Objective | Application to Indane Scaffold Design |
|---|---|---|
| Molecular Docking | Predict ligand binding mode and affinity longdom.org | Identify key interactions with a target protein; guide modifications to improve binding. |
| QSAR Modeling | Correlate chemical structure with biological activity frontiersin.org | Predict the potency of new derivatives before synthesis; prioritize synthetic targets. |
| Molecular Dynamics (MD) | Simulate the dynamic behavior of molecules frontiersin.org | Assess the stability of the ligand-protein complex; understand conformational changes upon binding. |
| Pharmacophore Modeling | Identify essential 3D features for biological activity researchgate.net | Create a 3D query to screen virtual libraries for new compounds with the indane core. |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles frontiersin.org | Filter out compounds with likely poor drug-like properties early in the design process. |
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-(2-aminoethyl)-2,3-dihydro-1H-inden-2-ol, and how can reaction conditions be optimized for enantiomeric purity?
- Synthesis Methods : Rhodium-catalyzed desilylative cyclocarbonylation of alkynes (e.g., 1-aryl-2-(trimethylsilyl)acetylenes) is a viable route for indenone derivatives, with functional group tolerance for electron-donating/withdrawing substituents . For stereochemical control, chiral auxiliaries or asymmetric catalysis (e.g., using enantiopure aminoindanol scaffolds) can be employed to optimize enantiomeric purity .
- Optimization : Reaction parameters (temperature, solvent, catalyst loading) and chiral resolution techniques (e.g., chromatography, crystallization) are critical. Monitoring via chiral HPLC or polarimetry ensures purity .
Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography confirm the structure and stereochemistry of this compound?
- Spectroscopy : ¹H/¹³C NMR resolves proton environments and carbon frameworks (e.g., distinguishing diastereotopic protons in the inden ring). IR identifies functional groups (e.g., -OH stretch at ~3200–3500 cm⁻¹) .
- X-ray Crystallography : Single-crystal diffraction (e.g., using SHELXL/SHELXTL software) provides absolute configuration validation, especially for chiral centers. For example, (1R,2S)-stereochemistry was confirmed via ORTEP diagrams .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) are used to predict electronic properties and reactivity, and how do they correlate with experimental antimicrobial activity?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates HOMO-LUMO energies, Mulliken charges, and molecular electrostatic potential (MEP) surfaces to predict reactivity sites (e.g., nucleophilic amino groups) .
- Correlation : Experimental antimicrobial activity (e.g., against E. coli or B. subtilis) can be linked to electrophilicity indices and charge distribution. Discrepancies may arise from solvent effects or membrane permeability .
Q. How do polymorphic forms of this compound affect pharmacological activity, and what techniques (PXRD, SSNMR) are used to characterize them?
- Polymorphism Impact : Differing crystal packing (e.g., hydrogen-bonding networks) alters solubility and bioavailability. For example, polymorphs of indenyl derivatives showed distinct pharmacokinetic profiles .
- Characterization : High-resolution capillary powder X-ray diffraction (PXRD) identifies lattice differences, while ¹³C/¹⁵N solid-state NMR detects subtle conformational changes. Synchrotron radiation enhances sensitivity for minor polymorphic variations .
Q. How can researchers resolve contradictions in biological activity data across studies, considering variables like assay conditions or stereochemical impurities?
- Troubleshooting :
- Stereochemical Purity : Validate enantiomeric excess via chiral chromatography to rule out inactive enantiomers .
- Assay Conditions : Standardize cell lines (e.g., A375 melanoma for kinase assays) and control for pH/temperature .
- Data Normalization : Use internal standards (e.g., pMEK1 inhibition as a pharmacodynamic marker) to correlate bioactivity with compound concentration .
Q. What in vitro and in vivo models are appropriate for evaluating the compound’s mechanism of action, based on structural analogs?
- In Vitro :
- Aggrecanase inhibition assays using cartilage explants or recombinant enzymes, leveraging the compound’s indanol scaffold as a tyrosine mimic .
- Kinase selectivity profiling (e.g., B-Raf vs. MEK) to assess target specificity .
- In Vivo :
- Xenograft models (e.g., Colo205 colon cancer) with pharmacokinetic-pharmacodynamic (PK-PD) modeling to establish dose-response relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
